molecular formula C42H52N5O9P B8020241 2'-OMe-Ac-C Phosphoramidite

2'-OMe-Ac-C Phosphoramidite

Cat. No. B8020241
M. Wt: 801.9 g/mol
InChI Key: WNWUMIPFLOKTEZ-UAQIPLLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-OMe-Ac-C Phosphoramidite is a useful research compound. Its molecular formula is C42H52N5O9P and its molecular weight is 801.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-OMe-Ac-C Phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-OMe-Ac-C Phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermal and Structural Stabilization of Mirror-image Nucleic Acids : Dantsu and Zhang (2023) synthesized 2'-deoxy2'-methoxy-L-uridine phosphoramidites and incorporated them into L-DNA and L-RNA. This modification dramatically improved the thermostability of L-nucleic acids and allowed for successful crystallization of both L-DNA and L-RNA duplexes containing the 2'-OMe modifications. This suggests potential applications in designing nucleic acid-based therapeutics and materials (Dantsu & Zhang, 2023).

  • Synthesis of 5'-Terminal Capped Oligonucleotides : Ohkubo et al. (2012) demonstrated the use of trivalent phosphoramidite derivatives, including those related to 2'-OMe-Ac-C, for the facile and rapid synthesis of 5'-adenylated DNA oligomers on resins. This highlights its use in synthesizing oligonucleotides with specific structures, potentially useful in therapeutic applications (Ohkubo et al., 2012).

  • Inhibition of Human Immunodeficiency Virus Type-1 : Holmes, Arzumanov, and Gait (2003) reported the synthesis of a novel 2'-O-methyl (OMe) riboside phosphoramidite derivative and its incorporation into oligonucleotides targeting the HIV-1 trans-activation-responsive RNA. This research opens avenues for using such modifications in antiviral therapies (Holmes, Arzumanov, & Gait, 2003).

  • Enhanced Chemical Stability : Küpfer and Leumann (2006) synthesized abasic RNA phosphoramidite with a 2'-OMe modification, finding that abasic RNA is significantly more stable than abasic DNA. This implies the potential of 2'-OMe-Ac-C phosphoramidite in enhancing the stability of RNA-based molecules (Küpfer & Leumann, 2006).

  • Solid-Phase Synthesis of Sequence-Coded Polymers : Al Ouahabi, Kotera, Charles, and Lutz (2015) used the phosphoramidite approach on a DNA synthesizer for the synthesis of non-natural, sequence-encoded polyphosphates. This demonstrates the utility of phosphoramidite derivatives in synthesizing long non-natural macromolecules, potentially useful in data storage and bioinformatics applications (Al Ouahabi et al., 2015).

  • Synthesis of Modified Oligodeoxynucleotides : Gotfredsen, Jacobsen, and Wengel (1996) synthesized alpha- and beta-oligodeoxynucleotides containing 2'-OMe modified nucleosides. Their research provided insights into the thermal stabilities and exonucleolytic degradation, highlighting the application in developing biologically active ODN analogues (Gotfredsen, Jacobsen, & Wengel, 1996).

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39-,40-,57?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWUMIPFLOKTEZ-UAQIPLLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-OMe-Ac-C Phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-OMe-Ac-C Phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-OMe-Ac-C Phosphoramidite
Reactant of Route 3
Reactant of Route 3
2'-OMe-Ac-C Phosphoramidite
Reactant of Route 4
Reactant of Route 4
2'-OMe-Ac-C Phosphoramidite
Reactant of Route 5
Reactant of Route 5
2'-OMe-Ac-C Phosphoramidite
Reactant of Route 6
2'-OMe-Ac-C Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.